molecular formula C8H8BrCl B2527302 1-Bromo-2-chloro-4-ethylbenzene CAS No. 1369951-03-0

1-Bromo-2-chloro-4-ethylbenzene

Cat. No.: B2527302
CAS No.: 1369951-03-0
M. Wt: 219.51
InChI Key: FEBBVYICKVSRRM-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine substituents on the benzene ring .

Scientific Research Applications

1-Bromo-2-chloro-4-ethylbenzene finds applications in several fields:

Safety and Hazards

1-Bromo-2-chloro-4-ethylbenzene is classified as harmful if swallowed . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-ethylbenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting from 2-chloroaniline, diazotization followed by a Sandmeyer reaction can yield 1-bromo-2-chlorobenzene . Further alkylation with ethyl groups can produce the desired compound.

Industrial Production Methods: Industrial production often involves multi-step synthesis, including Friedel-Crafts acylation followed by reduction and halogenation steps. The use of catalysts such as aluminum chloride (AlCl3) in the Friedel-Crafts reaction is common .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Nucleophilic Substitution: Strong bases like sodium amide (NaNH2) in liquid ammonia.

Major Products:

  • Substitution reactions can yield various substituted benzene derivatives depending on the reagents used.

Properties

IUPAC Name

1-bromo-2-chloro-4-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBBVYICKVSRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369951-03-0
Record name 1-bromo-2-chloro-4-ethylbenzene
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